Isodesmosine

Biomarker Validation COPD Elastin Degradation

Isodesmosine (IDE) is a tetrafunctional, pyridinium-based amino acid unique to mature elastin, serving as a covalent cross-link biomarker. Its differential urinary excretion ratio vs. desmosine (total DES:IDE ~1.38:1 in hydrolysates) makes isomer-specific quantification mandatory—substituting desmosine introduces systematic bias in COPD, cardiovascular, and tissue integrity studies. Our ≥99% pure isodesmosine, isolated from bovine ligamentum nuchae hydrolysates, is the definitive reference standard for preparing calibrators and QC samples in validated LC-MS/MS methods.

Molecular Formula C24H40N5O8+
Molecular Weight 526.6 g/mol
CAS No. 991-01-5
Cat. No. B1214917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodesmosine
CAS991-01-5
SynonymsIsodesmosine
Molecular FormulaC24H40N5O8+
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESC1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N
InChIInChI=1S/C24H39N5O8/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t16-,17-,18-,19-/m0/s1
InChIKeyRGXCTRIQQODGIZ-VJANTYMQSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isodesmosine (CAS 991-01-5): Elastin-Specific Cross-Linking Amino Acid for Connective Tissue Degradation Biomarker Research


Isodesmosine (IDE, I) is a tetrafunctional, pyridinium-based amino acid that serves as a covalent cross-link between polypeptide chains in mature elastin [1]. Together with its structural isomer desmosine (DES), it is unique to elastin and not found in other mammalian proteins [2]. This exclusivity makes isodesmosine a definitive marker of elastin degradation in biological matrices [3]. Isodesmosine is typically isolated from bovine ligamentum nuchae hydrolysates and is commercially available at ≥99% purity for use as a reference standard, internal standard, or analyte in analytical method development [4].

Why Generic Substitution Fails for Isodesmosine in Analytical and Biomarker Applications


Although desmosine and isodesmosine are structural isomers with identical molecular weight (526.6 g/mol) and both are unique to elastin, they cannot be substituted for one another in quantitative bioanalytical assays without introducing significant measurement bias [1]. In human urine, the free desmosine-to-isodesmosine ratio is approximately 1.02:1, but after acid hydrolysis, the total desmosine concentration exceeds isodesmosine by 38% (8.67 vs. 6.28 μg/g creatinine) [2]. This differential liberation upon hydrolysis reflects distinct peptide-bound states or metabolic fates, meaning that an assay calibrated only for desmosine would systematically underestimate isodesmosine-derived elastin degradation, leading to inaccurate biomarker readings [3]. Furthermore, while some chromatographic methods co-elute the two isomers and quantify them as a sum, others achieve baseline separation—making the availability of pure isodesmosine reference material essential for method development and validation [4].

Quantitative Differentiation Evidence for Isodesmosine (CAS 991-01-5) Relative to Closest Analogs


Isodesmosine vs. Desmosine: Differential Urinary Excretion Ratios in Healthy Humans

In a cohort of seven healthy subjects, the mean concentration of free isodesmosine in urine was 1.39 ± 1.04 μg/g creatinine, compared to 1.42 ± 1.16 μg/g creatinine for desmosine [1]. However, following acid hydrolysis to liberate peptide-bound forms, total desmosine reached 8.67 ± 3.75 μg/g creatinine, whereas total isodesmosine was only 6.28 ± 2.87 μg/g creatinine [1]. This represents a 38% higher total desmosine concentration relative to isodesmosine. The differential increase upon hydrolysis indicates that desmosine and isodesmosine exist in distinct peptide-bound pools and are liberated at different rates, precluding interchangeable quantification.

Biomarker Validation COPD Elastin Degradation

Isodesmosine vs. Desmosine: Tissue-Specific Concentration Differences in Porcine Organs

In a validated cation-exchange HPLC assay applied to porcine tissues, the concentration of isodesmosine in lung elastin hydrolysates was 4.9 μg/mL, while desmosine in the same sample was 7.0 μg/mL [1]. In aorta hydrolysates, isodesmosine was 5.0 μg/mL compared to desmosine at 7.0 μg/mL [1]. Across both tissue types, desmosine concentrations exceeded isodesmosine by approximately 40-43%. This tissue-level disparity mirrors the urinary total concentration ratio observed in humans and underscores that the two isomers are not present in equimolar amounts in elastin.

Tissue Elastin Cross-Linking Density Cardiovascular

Isodesmosine in COPD Patient Stratification: Urinary Excretion Rate Stability

In a short-term longitudinal study of five stable COPD patients, urinary isodesmosine (along with desmosine) excretion demonstrated a mean coefficient of variation of less than 8% over three consecutive days [1]. This low intra-individual variability establishes isodesmosine as a stable baseline biomarker, making it suitable for detecting acute changes in elastin degradation, such as those occurring during COPD exacerbations. In contrast, patients experiencing an exacerbation showed significantly elevated urinary desmosine levels compared to stable COPD patients (p ≤ 0.05) [2]. While isodesmosine was not reported separately in the exacerbation analysis, the stability data support its utility in longitudinal monitoring.

COPD Longitudinal Biomarker Disease Progression

Analytical Differentiation: Isodesmosine and Desmosine Can Be Quantified Separately by Wavelength Ratio

While many HPLC methods achieve baseline separation of desmosine and isodesmosine, some cation-exchange columns do not separate the two isomers [1]. However, even when co-eluting, their total level can be quantified from absorbance at different wavelengths [1]. The detection limit for the combined desmosines using this cation-exchange HPLC method is 2 pmol, with a quantification limit of 4 pmol and a run-time of 8 minutes [1]. This wavelength-ratio approach relies on the distinct UV absorbance characteristics of the two isomers, enabling their individual quantification without chromatographic separation. The availability of high-purity isodesmosine (≥99%) as a reference standard is critical for establishing the absorbance ratio and validating such methods [2].

HPLC Method Analytical Chemistry Elastin Cross-Links

Isodesmosine (CAS 991-01-5): Primary Application Scenarios in Bioanalytical and Clinical Research


LC-MS/MS Method Development and Validation for Elastin Degradation Biomarkers

Isodesmosine serves as an essential reference standard and internal standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify elastin degradation in urine, plasma, and sputum [1]. Given the differential urinary excretion ratios between isodesmosine and desmosine (total DES:IDE ratio ~1.38:1), calibration curves must be established for each isomer individually to avoid systematic bias [2]. High-purity isodesmosine (≥99%) is required for accurate preparation of calibrators and quality control samples, particularly when employing the surrogate analyte or surrogate matrix approaches for absolute quantification of endogenous compounds [1].

COPD and Pulmonary Disease Biomarker Studies

Isodesmosine is a validated biomarker for elevated lung elastic fiber turnover in chronic obstructive pulmonary disease (COPD) [1]. Its low intra-individual variability (<8% CV) in stable COPD patients enables detection of acute changes during exacerbations [2]. Longitudinal studies investigating disease progression or therapeutic intervention efficacy require accurate, isomer-specific quantification of isodesmosine to correlate elastin degradation rates with clinical outcomes such as FEV1 decline [3].

Tissue Elastin Cross-Linking Density Analysis

In cardiovascular and pulmonary tissue research, isodesmosine quantification is used to assess elastin cross-linking density and integrity. The non-equimolar ratio of desmosine to isodesmosine in tissues (e.g., porcine lung IDE:DES ratio ~0.7:1) necessitates separate measurement of each isomer to accurately reflect cross-link composition [1]. This is particularly relevant in studies of atherosclerosis, aneurysm formation, and genetic disorders affecting elastin synthesis where cross-linking abnormalities may manifest as altered isomer ratios [2].

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